molecular formula C21H13Br2NO B12548478 N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide CAS No. 667904-88-3

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide

Cat. No.: B12548478
CAS No.: 667904-88-3
M. Wt: 455.1 g/mol
InChI Key: OHMMVMDBTWQOAV-UHFFFAOYSA-N
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Description

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of two bromine atoms attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide typically involves the reaction of 2,4-dibromonaphthalene with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted naphthalene carboxamides with various functional groups.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: Dihydronaphthalene derivatives.

Scientific Research Applications

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. It is studied for its ability to inhibit certain enzymes and proteins involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit protein kinases and histone deacetylases, which play crucial roles in cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-trifluoromethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(4-Bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is unique due to the presence of two bromine atoms on the naphthalene ring, which significantly enhances its reactivity and biological activity. This compound has shown promising results in antimicrobial and anticancer studies, making it a valuable candidate for further research and development .

Properties

CAS No.

667904-88-3

Molecular Formula

C21H13Br2NO

Molecular Weight

455.1 g/mol

IUPAC Name

N-(2,4-dibromonaphthalen-1-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H13Br2NO/c22-18-12-19(23)20(17-8-4-3-7-16(17)18)24-21(25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,24,25)

InChI Key

OHMMVMDBTWQOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C4=CC=CC=C43)Br)Br

Origin of Product

United States

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